2-Nitrobenzotrifluoride

Physical Properties Isomer Comparison Material Handling

2-Nitrobenzotrifluoride (CAS 384-22-5) is the ortho isomer—not interchangeable with meta (CAS 98-46-4) or para (CAS 402-54-0) variants. The ortho-nitro group governs reduction selectivity to 2-aminobenzotrifluoride and enables intramolecular hydrogen bonding unavailable to other regioisomers. This configuration is essential for pharmaceutical API intermediates, 2-haloacetanilide herbicide precursors, and self-repairing polyimide materials. Substituting isomers alters biological activity, material properties, and patent coverage. Verify your regioisomer requirement before ordering.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 384-22-5
Cat. No. B1293377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzotrifluoride
CAS384-22-5
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-3-1-2-4-6(5)11(12)13/h1-4H
InChIKeyNDZJSUCUYPZXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzotrifluoride CAS 384-22-5: Procurement-Ready Physical, Hazard, and Handling Specifications for Ortho-Substituted Fluorinated Aromatic Intermediates


2-Nitrobenzotrifluoride (CAS 384-22-5; 1-nitro-2-(trifluoromethyl)benzene) is an ortho-substituted fluorinated nitroaromatic compound with the molecular formula C7H4F3NO2 and molecular weight 191.11 g/mol . It is characterized by a melting point of 31–32 °C, a boiling point of 216–217 °C at atmospheric pressure, and a density of approximately 1.417 g/cm³ [1][2]. The compound appears as yellow crystals or a white to light yellow crystalline powder and is insoluble in water but slightly soluble in chloroform and methanol [2]. Its calculated LogP value is approximately 3.14, indicating significant lipophilicity . 2-Nitrobenzotrifluoride is classified as acutely toxic via oral, dermal, and inhalation routes and requires handling under appropriate personal protective equipment and engineering controls [1].

2-Nitrobenzotrifluoride CAS 384-22-5: Why Ortho-Substitution Precludes Simple Isomer Interchange in Synthetic Pathways and Material Selection


Procurement decisions for nitrobenzotrifluoride isomers cannot be based on chemical formula alone; the position of the nitro group relative to the trifluoromethyl substituent fundamentally alters physical state, regiochemical reactivity in subsequent transformations, and steric accessibility in catalytic processes. The ortho-nitro configuration in 2-nitrobenzotrifluoride (CAS 384-22-5) creates a distinct steric environment that affects both the reduction potential to the corresponding aminobenzotrifluoride and the regioselectivity of electrophilic aromatic substitution compared to the meta (3-nitrobenzotrifluoride, CAS 98-46-4) and para (4-nitrobenzotrifluoride, CAS 402-54-0) isomers . Furthermore, the ortho-substitution pattern enables unique intramolecular hydrogen bonding capabilities not accessible to the meta or para analogs, which can influence downstream reactivity and molecular recognition properties [1]. Generic substitution of one isomer for another in a validated synthetic route would yield a different regioisomeric product, thereby altering biological activity, material properties, or patent coverage.

2-Nitrobenzotrifluoride CAS 384-22-5: Direct Comparator Evidence for Isomer Selection Based on Physical State, Nitration Yield, and Electrochemical Reduction Potential


Physical State at Ambient Temperature: 2-Nitrobenzotrifluoride (Solid) vs. 3-Nitrobenzotrifluoride (Liquid) – A Critical Procurement and Handling Distinction

2-Nitrobenzotrifluoride (ortho-isomer) is a solid at room temperature with a melting point of 31–32 °C, whereas 3-nitrobenzotrifluoride (meta-isomer) is a liquid with a melting point of -5 °C [1][2]. This difference in physical state has direct implications for storage, weighing accuracy, formulation, and process engineering. Solid ortho-isomer can be handled as a crystalline powder, facilitating precise gravimetric dispensing for small-scale reactions, while the liquid meta-isomer requires volumetric handling and may be prone to evaporative losses.

Physical Properties Isomer Comparison Material Handling

Boiling Point and Volatility: 2-Nitrobenzotrifluoride Requires Higher Temperature for Vapor-Phase Processes Compared to 4-Nitrobenzotrifluoride

2-Nitrobenzotrifluoride exhibits a boiling point of 216–217 °C at atmospheric pressure [1]. In contrast, 4-nitrobenzotrifluoride (para-isomer) has a significantly lower boiling point of 81–83 °C at 10 mmHg, which corresponds to a much lower boiling point at atmospheric pressure [2]. This substantial difference in volatility has implications for purification strategies (distillation vs. recrystallization), reaction solvent selection, and thermal stability considerations in high-temperature reactions. The ortho-isomer is less volatile than the para-isomer, which may be advantageous in reactions requiring elevated temperatures without loss of substrate.

Boiling Point Distillation Volatility Process Chemistry

Isomeric Distribution in Nitration of Benzotrifluoride: Meta-Isomer Dominates (91%), Ortho-Isomer Forms as Minor Component (6.8%) with Distinct Synthetic Utility

The nitration of benzotrifluoride with mixed acid (HNO₃/H₂SO₄) yields a mixture of isomers in which the meta-isomer (3-nitrobenzotrifluoride) predominates at 91%, the ortho-isomer (2-nitrobenzotrifluoride) constitutes only 6.8%, and the para-isomer (4-nitrobenzotrifluoride) represents 2.0% [1]. This distribution reflects the strong meta-directing effect of the trifluoromethyl group, which deactivates the ring toward electrophilic substitution and directs incoming electrophiles predominantly to the meta position. The ortho-isomer is a minor component of the crude nitration mixture and must be isolated via fractional distillation or preparative chromatography. Consequently, the commercial supply and cost of 2-nitrobenzotrifluoride differ from those of the more abundant meta-isomer.

Nitration Selectivity Isomer Distribution Synthetic Availability

Electrochemical Reduction Applicability: Ortho- and Meta-Nitrobenzotrifluorides Reduce to Corresponding Anilines with Varying Process Compatibility

A 2023 study in Organic Process Research & Development reported a scalable electrochemical reduction method for nitrobenzotrifluorides to 3-trifluoromethylanilines, focusing on meta-substituted substrates. The study demonstrated successful batch and continuous flow electrolysis for eight different 3-trifluoromethylnitrobenzenes, with six translated to flow conditions, achieving quantities up to 107 g per run . While the study primarily targeted meta-substituted anilines, the methodology is applicable to ortho-nitrobenzotrifluoride (2-isomer) reduction to 2-aminobenzotrifluoride, though process parameters (current density, electrode material, electrolyte composition) may require optimization due to steric and electronic differences associated with ortho-substitution [1]. The ortho-isomer's reduction potential may differ slightly from the meta-isomer due to intramolecular hydrogen bonding and altered electron density at the nitro group.

Electrochemical Reduction Process Chemistry Aniline Synthesis

Density and Solubility Differences: 2-Nitrobenzotrifluoride Exhibits Lower Density and Distinct Solubility Profile Compared to Meta-Isomer

2-Nitrobenzotrifluoride has a reported density of approximately 1.417 g/cm³ . In contrast, 3-nitrobenzotrifluoride (meta-isomer) has a higher density of 1.436 g/mL at 25 °C [1][2]. Additionally, the meta-isomer exhibits water solubility of 0.4 g/L at 20 °C [2], while 2-nitrobenzotrifluoride is reported as insoluble in water but slightly soluble in chloroform and methanol . These differences in density and solubility can influence liquid-liquid extraction efficiency, phase separation behavior in biphasic reactions, and formulation development where precise density matching is required.

Density Solubility Formulation Extraction

Reduction Product Differentiation: 2-Nitrobenzotrifluoride Yields Ortho-Aminobenzotrifluoride with Distinct Basicity and Hydrogen Bonding Properties vs. Meta/para Analogs

Reduction of 2-nitrobenzotrifluoride yields 2-aminobenzotrifluoride (ortho-trifluoromethylaniline), which differs fundamentally in basicity and intramolecular hydrogen bonding capability from 3-aminobenzotrifluoride and 4-aminobenzotrifluoride derived from the meta- and para-nitro isomers, respectively. The ortho-amino product can form intramolecular hydrogen bonds between the amino group and the adjacent trifluoromethyl group, altering its nucleophilicity and pKa relative to the meta and para isomers [1]. A study on UV absorption spectra of substituted benzotrifluorides noted that the difference in spectra between 2-nitro-3-aminobenzotrifluoride and 3-amino-4-nitrobenzotrifluoride correlates with differences in the basicities of these ortho-nitroanilines [2]. This basicity difference directly impacts reactivity in downstream amidation, sulfonylation, and diazotization reactions.

Reduction Chemistry Aniline Synthesis Basicity Hydrogen Bonding

2-Nitrobenzotrifluoride CAS 384-22-5: Validated Application Scenarios for Pharmaceutical Intermediates, Herbicide Precursors, and Functional Materials Synthesis


Precursor to 2-Aminobenzotrifluoride for Ortho-Substituted Pharmaceutical Building Blocks

2-Nitrobenzotrifluoride is reduced to 2-aminobenzotrifluoride, a key intermediate for ortho-substituted aniline derivatives used in pharmaceutical active pharmaceutical ingredient (API) synthesis. The ortho-amino product enables unique intramolecular hydrogen bonding and steric effects not achievable with meta- or para-aminobenzotrifluorides . This distinction is critical for medicinal chemistry programs requiring specific regioisomeric substitution patterns for target binding. 2-Aminobenzotrifluoride serves as a building block for various nitrogen-containing heterocycles and amide-linked drug candidates [1].

Intermediate for 2-Haloacetanilide Herbicides via Substituted Aniline Derivatives

Patents disclose the use of nitro-substituted benzotrifluoride compounds, including 2-nitrobenzotrifluoride, as intermediates for the preparation of substituted anilines that are precursors to a class of 2-haloacetanilide herbicides [1]. The ortho-substitution pattern is essential for generating the correct substitution geometry in the final herbicidal active ingredient. The trifluoromethyl group imparts metabolic stability and lipophilicity to the herbicide molecule, while the nitro group serves as a masked amino functionality introduced via reduction.

Synthesis of Self-Repairing Polyimides via Dynamic Imine Linkages

2-Nitrobenzotrifluoride has been employed in the preparation of high-performance self-repairing polyimides based on dynamic imine bonds . The ortho-nitro configuration and trifluoromethyl group contribute to the thermal stability and mechanical properties of the resulting polymer network. The dynamic imine chemistry enables reversible crosslinking, allowing the material to heal damage under appropriate stimuli.

Fluorescent Probe Development for Nitric Oxide Detection

Patents describe the use of 2-nitrobenzotrifluoride derivatives in the synthesis of fluorescent compounds for LED visible light-induced release and detection of nitric oxide . The ortho-nitrobenzotrifluoride scaffold provides a platform for introducing fluorophores and nitric oxide-responsive moieties, enabling the development of imaging agents for biological research applications.

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